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An In-Depth Technical Guide to 3-Aminocarbonylphenylboronic Acid

Introduction

3-Aminocarbonylphenylboronic acid, also known as 3-carbamoylphenylboronic acid, is a
specialized boronic acid derivative that has emerged as a critical building block in modern
medicinal chemistry and drug discovery. Its unique bifunctional nature, featuring a reactive
boronic acid moiety and a hydrogen-bonding aminocarbonyl (carboxamide) group, makes it an
invaluable synthon for constructing complex molecular architectures. Boronic acids are
renowned for their role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-
Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional
efficiency and functional group tolerance[1]. This guide provides a comprehensive technical
overview of 3-Aminocarbonylphenylboronic acid for researchers, scientists, and drug
development professionals, covering its fundamental properties, synthesis, applications, and
safety protocols.

Physicochemical Properties and Identification

The precise characterization of a chemical reagent is fundamental to its effective application in
research and development. 3-Aminocarbonylphenylboronic acid is a white to off-white
powder at room temperature[2]. Its key identifiers and physicochemical properties are
summarized below.
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Property Value Source(s)
Molecular Formula C7HsBNOs3 [2][3]
Molecular Weight 164.95 g/mol [2][3]

CAS Number 351422-73-6 [21[31[4]

3-Carbamoylphenylboronic

Synonyms acid, Benzamide-3-boronic [5]
acid

Melting Point 221-226 °C [2][6]

Solubility Soluble in Methanol [6]

Storage Temperature 2-8°C [2][6]

Synthesis and Purification

The synthesis of functionalized arylboronic acids like 3-Aminocarbonylphenylboronic acid
typically involves the introduction of a boronic acid group onto a pre-functionalized aromatic
ring. A common and robust strategy is the palladium-catalyzed cross-coupling reaction (e.g.,
Miyaura borylation) between an appropriate aryl halide (e.g., 3-bromobenzamide) and a boron
source like bis(pinacolato)diboron (Bzpinz).

Representative Synthesis Workflow

The following protocol outlines a generalized, two-step approach for the synthesis of 3-
Aminocarbonylphenylboronic acid, starting from 3-bromobenzamide. This pathway is
chosen for its high functional group tolerance, which is critical for preserving the amide group.
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Step 1: Miyaura Borylation

Catalyst System:
Pd(dppf)Clz
Potassium Acetate (KOAC)

Reaction Vessel
(Anhydrous Solvent, e.g., Dioxane)

eaction Conditions

3-Bromobenzamide +
Bis(pinacolato)diboron (Bzpinz)

Heat (e.g., 80-100°C)
Inert Atmosphere (N2 or Ar)

ields

Intermediate:
3-(Aminocarbonyl)phenylboronic acid pinacol ester

Step 2: Deprotection / Hydrolysis

Ginaeol Ester Intermediate (ED

;

Aqueous Acidic Workup
(e.g., HCI or H2S0a4)

rude Product

Purification:
Recrystallization or Chromatography

ure Product

Final Product:
3-Aminocarbonylphenylboronic acid

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 3-Aminocarbonylphenylboronic acid.
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Detailed Experimental Protocol

Step 1: Synthesis of 3-(Aminocarbonyl)phenylboronic acid pinacol ester

To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 3-
bromobenzamide, bis(pinacolato)diboron (Bzpinz, ~1.1 equivalents), and potassium acetate
(KOAC, ~3 equivalents).

Add an anhydrous solvent such as dioxane or toluene.

Spurge the mixture with the inert gas for 15-20 minutes to remove dissolved oxygen.

Add the palladium catalyst, such as Pd(dppf)ClIz (dichloro[1,1'-
bis(diphenylphosphino)ferrocene]palladium(ll)), typically 2-5 mol%.

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring progress by TLC
or LC-MS.

Upon completion, cool the reaction to room temperature and filter through a pad of celite to
remove the catalyst. Concentrate the filtrate under reduced pressure.

Step 2: Hydrolysis to 3-Aminocarbonylphenylboronic acid

Dissolve the crude pinacol ester from Step 1 in a suitable solvent mixture (e.g.,
acetone/water).

Add an aqueous acid (e.g., 2M HCI) and stir the mixture vigorously at room temperature. The
hydrolysis of the pinacol ester to the free boronic acid is often facile.

The product may precipitate from the solution. If so, collect the solid by filtration.

Wash the solid with cold water and then a non-polar solvent like ether or hexane to remove
organic impurities.

For higher purity, the crude product can be recrystallized from a suitable solvent system
(e.g., methanol/water). Dry the final product under vacuum.
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Core Applications in Drug Discovery and
Development

The utility of 3-Aminocarbonylphenylboronic acid is primarily demonstrated in its role as a
versatile reactant for constructing biaryl and heteroaryl structures, which are privileged motifs in
many approved drugs.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions. The boronic acid
group readily participates in the catalytic cycle with a palladium catalyst to form a new C-C
bond with an aryl or heteroaryl halide/triflate. The amide group at the meta-position can serve
as a key interaction point with biological targets or as a handle for further chemical
modification.

Base
(e.g., K2COs, Cs2C03)

Ar'-B(OH)2
(3-Aminocarbonylphenylboronic acid)

Oxidative
Ar-X Addition AL Transmetalation
(Aryl Halide) > (Oxidative Addition >
Intermediate)

[Ar-Pd(I1)-Ar]L2
(Transmetalation
Intermediate)

Reductive
Elimination

PA(O)Lz2
(Active Catalyst)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Synthesis of Bioactive Molecules

The strategic placement of the aminocarbonyl group makes this reagent particularly useful for
synthesizing targeted inhibitors where hydrogen bonding is crucial for target engagement.
Documented applications include its use as a key reactant in the synthesis of:

» Orally active phosphodiesterase 10A (PDE10A) inhibitors, which are investigated for treating
neuropsychiatric disorders like schizophrenia[2].

o Pyrimidine derivatives as Tpl2 kinase inhibitors, relevant in inflammatory diseases and
oncology[2].

o Peptidomimetic inhibitors of STAT3 protein, a key target in cancer therapy[2].

The journey of many modern pharmaceuticals relies on the efficient construction of complex
molecules, a process where boronic acids are indispensable[7][8]. The ability to form biaryl
systems is critical for designing molecules that can specifically interact with biological
targets[7].

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure the reagent's stability and the safety of
laboratory personnel.

Hazard Identification and Personal Protective Equipment
(PPE)

3-Aminocarbonylphenylboronic acid is classified as hazardous. The primary risk is acute

oral toxicity.
Hazard Class GHS Pictogram Signal Word Hazard Statement
o GHSO07 (Exclamation ) H302: Harmful if
Acute Toxicity 4, Oral Warning
Mark) swallowed

Recommended Personal Protective Equipment (PPE):
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» Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
» Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber)[9].

o Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 dust
mask or equivalent respirator.

o Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the
work area[9][10].

Storage and Stability

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[2][6]. The
recommended storage temperature is between 2-8°C[2][6].

 Stability: The product is chemically stable under standard ambient conditions. Boronic acids
can be susceptible to dehydration to form boroxines, so keeping containers well-sealed is
important.

Conclusion

3-Aminocarbonylphenylboronic acid is a high-value reagent for researchers in organic
synthesis and drug development. Its defined molecular structure and weight, coupled with its
reliable reactivity in palladium-catalyzed cross-coupling reactions, provide a robust tool for the
synthesis of novel bioactive compounds. By understanding its properties, synthesis, and
handling requirements, scientists can effectively leverage this building block to accelerate the
discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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